

# INCB059872 dihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: INCB059872 dihydrochloride

Cat. No.: B12389857 Get Quote

# INCB059872 Dihydrochloride Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB059872 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of INCB059872?

A1: INCB059872 is an orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1] This inhibition results in increased levels of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), altering gene expression and leading to anti-tumor effects in various cancer models.

Q2: What are the known on-target and potential off-target effects of INCB059872?

A2: The primary on-target effect is the inhibition of LSD1. A significant on-target related toxicity observed with LSD1 inhibitors is thrombocytopenia (low platelet count). This is believed to result from the disruption of the interaction between LSD1 and Growth Factor Independent 1B







(GFI1B), a key regulator of hematopoietic stem cell differentiation. As a tranylcypromine-based inhibitor, INCB059872 has the potential for off-target activity against other FAD-dependent enzymes, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). However, INCB059872 has been reported to be highly selective for LSD1 over MAOs.

Q3: Why were some clinical trials for INCB059872 terminated?

A3: Several clinical trials involving INCB059872 were terminated. While some terminations were attributed to strategic business decisions, safety and off-target effects are a general concern for this class of inhibitors. For instance, a phase I study of a similar LSD1 inhibitor, GSK2879552, was terminated due to a high rate of adverse events, including thrombocytopenia and encephalopathy, indicating that the risk-benefit profile was not favorable.

Q4: What is the significance of the interaction between LSD1 and GFI1B?

A4: The interaction between LSD1 and the SNAG domain of the transcription factor GFI1B is crucial for the regulation of hematopoietic stem cell differentiation. LSD1 is recruited by GFI1B to repress the expression of genes involved in the maturation of hematopoietic progenitors. Disruption of this complex by LSD1 inhibitors can lead to an accumulation of early megakaryocyte progenitors, which is thought to be a primary cause of the observed thrombocytopenia.

## **Troubleshooting Guides**

Problem 1: Unexpectedly high levels of cytotoxicity in non-cancerous cell lines.

- Question: My experiments are showing significant toxicity of INCB059872 in normal (non-malignant) cell lines at concentrations where I expect to see selective anti-cancer effects.
   What could be the cause?
- Answer:
  - Off-Target MAO Inhibition: Although INCB059872 is reported to be selective for LSD1, at higher concentrations, inhibition of MAO-A and MAO-B could lead to cellular toxicity, particularly in cell types sensitive to monoamine levels. We recommend performing a

## Troubleshooting & Optimization





selectivity assay to determine the IC50 values for MAO-A and MAO-B in your experimental system (see Experimental Protocol 1).

- On-Target Effects in Proliferating Cells: LSD1 plays a role in the proliferation of normal progenitor cells. The observed toxicity might be an on-target effect in rapidly dividing noncancerous cells. Consider using a lower concentration of INCB059872 or a shorter treatment duration.
- Compound Purity and Stability: Ensure the purity of your INCB059872 dihydrochloride
  lot. Degradation products could have different toxicity profiles. Store the compound as
  recommended and prepare fresh solutions for each experiment.

Problem 2: Inconsistent results in cellular differentiation assays.

- Question: I am observing variable or no induction of differentiation markers in my cancer cell line model upon treatment with INCB059872. Why might this be happening?
- Answer:
  - Cell Line Dependence: The effect of LSD1 inhibition on differentiation is highly contextdependent and varies between different cancer cell lines. The differentiation block in your cell line might not be solely dependent on LSD1 activity.
  - Suboptimal Concentration or Treatment Time: A full dose-response and time-course experiment is crucial to determine the optimal conditions for inducing differentiation in your specific cell model.
  - Disruption of LSD1-GFI1B/GFI1 Interaction: The differentiation-inducing effect of some LSD1 inhibitors is linked to their ability to disrupt the interaction between LSD1 and GFI1/GFI1B. You can investigate this interaction using co-immunoprecipitation (see Experimental Protocol 2).

Problem 3: Difficulty in assessing the mechanism of thrombocytopenia in in vivo studies.

Question: My in vivo studies with INCB059872 show a drop in platelet counts, but I am
unsure how to investigate the underlying mechanism. What experiments can I perform?



#### Answer:

- Analysis of Megakaryocyte Progenitors: The primary hypothesis for LSD1 inhibitor-induced thrombocytopenia is a block in megakaryocyte differentiation. You can analyze the populations of megakaryocyte progenitors in the bone marrow of treated animals using flow cytometry with specific cell surface markers (see Experimental Protocol 3). An accumulation of early progenitors (e.g., MkPs) would support this mechanism.
- Assessment of Platelet Function: While the primary issue is a decrease in platelet number, it is also prudent to assess the function of the remaining platelets to rule out any direct effects of the compound on platelet aggregation or activation.

## **Quantitative Data**

Table 1: Representative Selectivity Profile of Tranylcypromine-Based LSD1 Inhibitors

Disclaimer: The following data is for closely related tranylcypromine-based LSD1 inhibitors and is provided as a reference for the expected selectivity profile of INCB059872. Specific values for INCB059872 may vary.



| Compound       | Target | IC50 (nM) | Selectivity<br>vs. MAO-A | Selectivity<br>vs. MAO-B | Reference |
|----------------|--------|-----------|--------------------------|--------------------------|-----------|
| Compound<br>1e | LSD1   | low nM    | >1000-fold               | >1000-fold               | [3]       |
| Compound<br>3a | LSD1   | low nM    | >1000-fold               | >1000-fold               | [3]       |
| Compound<br>3d | LSD1   | low nM    | >1000-fold               | >1000-fold               | [3]       |
| Compound 3f    | LSD1   | low nM    | >1000-fold               | >1000-fold               | [3]       |
| Compound<br>3g | LSD1   | low nM    | >1000-fold               | >1000-fold               | [3]       |
| GSK2879552     | LSD1   | ~20 nM    | >1000-fold               | >1000-fold               | [2]       |
| ORY-1001       | LSD1   | <1 nM     | Highly<br>Selective      | Highly<br>Selective      | [4]       |

# Experimental Protocols Experimental Protocol 1: MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC50 values of INCB059872 for MAO-A and MAO-B to assess its off-target inhibitory activity.

#### Methodology:

- Reagents:
  - Recombinant human MAO-A and MAO-B enzymes.
  - MAO substrate (e.g., kynuramine or a fluorogenic substrate).
  - INCB059872 dihydrochloride.



- Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Procedure:
  - 1. Prepare a serial dilution of INCB059872 in the assay buffer.
  - 2. In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
  - 3. Add the diluted INCB059872 or control inhibitor to the wells and pre-incubate for 15 minutes at 37°C.
  - 4. Initiate the reaction by adding the MAO substrate.
  - 5. Measure the product formation over time using a plate reader (spectrophotometer or fluorometer, depending on the substrate).
  - 6. Calculate the rate of reaction for each inhibitor concentration.
  - 7. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Experimental Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

Objective: To determine if INCB059872 disrupts the interaction between LSD1 and GFI1B in a cellular context.

#### Methodology:

- Cell Culture and Treatment:
  - Culture a relevant hematopoietic cell line (e.g., K562, MOLM-13) to 80% confluency.
  - Treat the cells with INCB059872 at various concentrations and a vehicle control for a specified time (e.g., 24 hours).



#### Cell Lysis:

- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant.

#### Immunoprecipitation:

- Pre-clear the cell lysates with protein A/G agarose beads.
- Incubate the pre-cleared lysates with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for another 2-4 hours.
- Wash the beads several times with Co-IP lysis buffer.

#### Western Blotting:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against GFI1B and LSD1.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- A decrease in the amount of GFI1B co-immunoprecipitated with LSD1 in the INCB059872treated samples compared to the vehicle control indicates disruption of the interaction.

# Experimental Protocol 3: Flow Cytometry Analysis of Megakaryocyte Progenitors



Objective: To quantify the populations of megakaryocyte progenitors in bone marrow following in vivo treatment with INCB059872.

#### Methodology:

- Sample Preparation:
  - Harvest bone marrow from the femurs and tibias of treated and control mice.
  - Prepare a single-cell suspension by flushing the bones with PBS containing 2% FBS.
  - Lyse red blood cells using an ACK lysis buffer.
- Antibody Staining:
  - Count the cells and resuspend in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
  - Block Fc receptors with an anti-CD16/32 antibody.
  - Stain the cells with a cocktail of fluorescently conjugated antibodies against lineage markers (Lin: CD3e, CD4, CD8a, B220, Gr-1, Ter119), c-Kit, Sca-1, CD41, and CD150.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a multicolor flow cytometer.
  - Gate on the Lin-negative population.
  - Within the Lin- population, identify Hematopoietic Stem and Progenitor Cells (HSPCs)
     based on c-Kit and Sca-1 expression.
  - Identify Megakaryocyte Progenitors (MkPs) as Lin- c-Kit+ Sca-1- CD150+ CD41+ cells.
- Data Analysis:
  - Quantify the percentage and absolute number of MkPs and other progenitor populations in the bone marrow of treated and control animals.



 An increase in the MkP population in the INCB059872-treated group would be indicative of a differentiation block.

## **Visualizations**



Click to download full resolution via product page

Caption: LSD1 Signaling Pathway and Inhibition by INCB059872.





Click to download full resolution via product page

Caption: Workflow for Investigating INCB059872-Induced Thrombocytopenia.



Click to download full resolution via product page

Caption: Causal Chain of INCB059872-Induced Thrombocytopenia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [INCB059872 dihydrochloride off-target effects investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389857#incb059872-dihydrochloride-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com